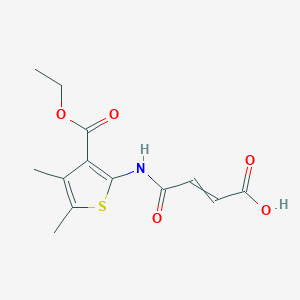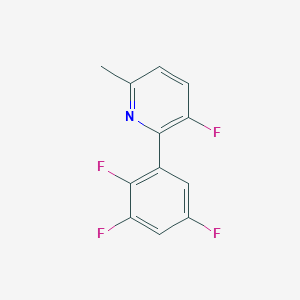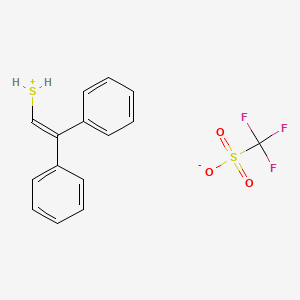![molecular formula C14H13Cl3O B8326211 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride CAS No. 78235-79-7](/img/structure/B8326211.png)
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C14H14Cl2O2. It is a derivative of cyclopropane and contains both chloro and chlorophenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves multiple steps:
Synthesis of 3-chloro-3-(4-chlorophenyl)-propenal: This is achieved by reacting 4-chlorobenzaldehyde with chloroacetaldehyde in the presence of a base.
Reaction with chloromethyl isopropyl ketone: The resulting 3-chloro-3-(4-chlorophenyl)-propenal is then reacted with chloromethyl isopropyl ketone to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-hex-1-en-5-one.
Cyclopropanation: The final step involves cyclopropanation of the intermediate product to yield this compound.
Análisis De Reacciones Químicas
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are crucial for its biological activities.
Comparación Con Compuestos Similares
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene and 3-chloro-3-(4-chlorophenyl)-propenal share structural similarities.
Propiedades
Número CAS |
78235-79-7 |
|---|---|
Fórmula molecular |
C14H13Cl3O |
Peso molecular |
303.6 g/mol |
Nombre IUPAC |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
Clave InChI |
BVTBDUMXPYRAKW-XFFZJAGNSA-N |
SMILES isomérico |
CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
SMILES canónico |
CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloroacetylimidazo[5,1-b]thiazole](/img/structure/B8326128.png)






![5,6,7,8-tetrahydro-4H-furo[2,3-c]azepin-4-ol](/img/structure/B8326172.png)
![5-[(4-Chlorobenzyl)oxy]-4-ethynyl-1-methyl-1H-pyrazole](/img/structure/B8326177.png)

![2-(3,5-Dibromo-phenyl)-oxazolo[4,5-b]pyridine](/img/structure/B8326184.png)



